Product packaging for hydrogen D-selenocysteinate(Cat. No.:)

hydrogen D-selenocysteinate

Cat. No.: B1234107
M. Wt: 166.05 g/mol
InChI Key: FDKWRPBBCBCIGA-UWTATZPHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogen D-selenocysteinate is a chemical reagent offering researchers a stable, soluble salt form of D-selenocysteine, the selenium-analogue of cysteine. This compound is designed for investigative use in biochemical and redox biology studies. Selenocysteine is recognized as the 21st proteinogenic amino acid and is incorporated into selenoproteins at genetically encoded UGA codons through a specialized biosynthesis and insertion machinery . These selenoproteins, such as Glutathione Peroxidases (GPx) and Thioredoxin Reductases (TrxR), are critical components of the cellular antioxidant defense system, where the selenol group of selenocysteine provides superior catalytic efficiency compared to its sulfur-containing cysteine counterpart . The primary research applications of this compound are multifaceted. It serves as a key tool for studying the unique biology of selenocysteine, its biosynthesis, and its specific incorporation into selenoproteins outside of the native ribosomal pathway . Furthermore, its potential role as a precursor for hydrogen selenide (H2Se) generation is of significant interest. H2Se is a central metabolite in the body's selenium pathway and a precursor for the synthesis of various selenium-containing biomolecules . Research into controlled H2Se release is a growing field due to its potential roles in redox signaling and cellular protection . As a stable, soluble salt, this compound is particularly valuable for in vitro assays, enzyme kinetics studies, and the development of novel selenoprotein mimics or engineered microbial cell factories aimed at enhancing processes like biological hydrogen production . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO2Se- B1234107 hydrogen D-selenocysteinate

Properties

Molecular Formula

C3H5NO2Se-

Molecular Weight

166.05 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/p-1/t2-/m1/s1

InChI Key

FDKWRPBBCBCIGA-UWTATZPHSA-M

SMILES

C(C(C(=O)[O-])N)[Se]

Isomeric SMILES

C([C@H](C(=O)[O-])N)[Se]

Canonical SMILES

C(C(C(=O)[O-])N)[Se]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Hydrogen D Selenocysteinate

Stereoselective Synthesis of D-Selenocysteine and its Derivatives

The synthesis of enantiomerically pure D-selenocysteine derivatives is critical for their application in biological systems. Various stereoselective methods have been developed to control the configuration at the α- and β-carbons.

One prominent strategy involves the 1,4-conjugate addition of selenium nucleophiles to chiral dehydroalanine (B155165) derivatives. thieme-connect.comacs.org For instance, diastereoselective additions of selenols to chiral bicyclic dehydroalanine in deuterated alcohols can achieve site-selective deuteration at the Cα atom, producing stereocontrolled deuterated D-selenocysteine derivatives. acs.org

A photoredox-catalyzed asymmetric Giese reaction represents another advanced method for creating enantiopure β-selenolated amino acids. nih.gov This approach utilizes a simple chiral auxiliary that directs the diastereoselectivity of the key alkylation step. nih.gov The process is effective for gram-scale synthesis and can be applied to a wide range of derivatives that are otherwise difficult to access. nih.gov The starting material, a pivalaldehyde N,Se-acetal selenazoline, can be prepared in large quantities from the diselenide derivative of an L-selenocysteine methyl ester. nih.gov

Furthermore, stereoselective synthesis can be achieved by starting with protected L-serine derivatives. A straightforward method involves the in-situ generation of O-mesylated N-protected L-serine methyl ester, which then undergoes direct nucleophilic substitution with various selenolate anions. thieme-connect.com While this method has been demonstrated for L-isomers, its principles are applicable to the synthesis of D-isomers by starting with D-serine. Another approach uses Fmoc-protected threonine derivatives, where the tosyl group is displaced by benzeneselenolate to create an Se-phenyl-selenocysteine derivative with controlled stereochemistry. thieme-connect.com

Table 1: Overview of Stereoselective Synthesis Methods for D-Selenocysteine Derivatives

Method Key Reagents/Substrates Stereochemical Control Reference
1,4-Conjugate Addition Chiral bicyclic dehydroalanine, selenols Substrate-controlled diastereoselectivity thieme-connect.comacs.org
Photoredox-Catalyzed Asymmetric Giese Reaction Chiral auxiliary, pivalaldehyde N,Se-acetal selenazoline Auxiliary-controlled diastereoselectivity nih.gov
Nucleophilic Substitution N-protected D-serine derivatives (e.g., O-mesylated), selenolate anions Transfer of chirality from starting amino acid thieme-connect.com

Novel Chemical Routes for Functionalized D-Selenocysteinate Constructs

The development of novel chemical routes has expanded the toolkit for creating functionalized D-selenocysteinate constructs for diverse applications, such as peptide conjugation and mechanistic studies. A key strategy involves using selenocysteine (B57510) derivatives as precursors to dehydroamino acids, which are valuable electrophilic handles for chemoselective modifications. acs.org For example, Fmoc-Se-phenylselenocysteine can be used to introduce dehydroalanines into peptides through a mild oxidative process. acs.org Similarly, diastereomers of Fmoc-3-methyl-Se-phenylselenocysteine serve as precursors for the site- and stereospecific introduction of E- or Z-dehydrobutyrine residues via oxidative elimination. rsc.org

Nucleophilic substitution reactions provide a direct path to functionalized D-selenocysteinate. thieme-connect.com A one-pot strategy starting from protected D-serine methyl ester involves its conversion to an O-mesylated intermediate, followed by substitution with a selenolate anion, such as p-methoxybenzyl diselenide reduced with sodium borohydride. thieme-connect.com This method is compatible with various N-protecting groups, including Boc, Cbz, and Fmoc. thieme-connect.com

Radical processes and multicomponent strategies have also been reported for generating the crucial carbon-selenium bond. thieme-connect.com These methods offer alternative pathways to access complex D-selenocysteinate derivatives that may not be achievable through traditional nucleophilic substitution approaches. thieme-connect.com

Table 2: Selected Routes to Functionalized D-Selenocysteinate Constructs

Starting Material Reagents/Method Resulting Construct Application Reference
Fmoc-3-methyl-Se-phenylselenocysteine Oxidative elimination (e.g., NaIO₄) Dehydrobutyrine-containing peptide Precursor for lanthionine (B1674491) synthesis rsc.org
N-Boc-D-serine methyl ester Mesylation, followed by nucleophilic substitution with (PMBSe)₂/NaBH₄ N-Boc-D-Sec(PMB)-OH Building block for peptide synthesis thieme-connect.com
Fmoc-Se-phenylselenocysteine Mild oxidative introduction Dehydroalanine-containing peptide Chemoselective peptide conjugation acs.org

Solid-Phase Synthesis Approaches for D-Selenocysteine-Containing Peptides and Analogs

Solid-phase peptide synthesis (SPPS) is the cornerstone for assembling peptides containing D-selenocysteine. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, requiring appropriately protected D-selenocysteine building blocks. rsc.orgjst.go.jp A widely used derivative is N-Fmoc-Se-p-methoxybenzyl-D-selenocysteine (Fmoc-D-Sec(MBzl)-OH), which is synthesized from D-selenocystine. jst.go.jp This building block is stable under standard SPPS conditions, and the Se-MBzl protecting group can be removed post-synthesis. jst.go.jp Another key precursor is Fmoc-Se-p-methoxybenzylselenocysteine, which has been used to prepare peptides with an unprotected N-terminal selenocysteine residue. acs.org During the coupling of selenocysteine, solvents may be switched from N-methyl-2-pyrrolidone (NMP) to dichloromethane (B109758) (DCM) to optimize the reaction. rsc.org

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large peptides and proteins by joining a peptide fragment with a C-terminal thioester to another fragment with an N-terminal cysteine. acs.orgnih.gov The use of an N-terminal selenocysteine residue in place of cysteine significantly enhances this process. nih.govthieme-connect.de Due to the lower pKa of the selenol group (~5.2) compared to the thiol group (~8.3), the selenolate is more nucleophilic at neutral pH, accelerating the initial transthioesterification step. thieme-connect.dejst.go.jp The subsequent S-to-N acyl transfer is also much faster for the selenoester intermediate, leading to rapid formation of the native amide bond. nih.govthieme-connect.de This selenocysteine-mediated NCL has been successfully used to synthesize complex proteins and peptides, including a 17-mer corresponding to the C-terminus of ribonucleotide reductase. acs.orgnih.gov Selenozolidine is also emerging as a preferred protecting group for selenocysteine in SPPS for subsequent ligation reactions. nih.gov

Table 3: Protecting Groups for D-Selenocysteine in Fmoc-Based SPPS

Protecting Group Full Name Use in SPPS/NCL Reference
MBzl 4-Methoxybenzyl Standard protection for the selenol side chain. jst.go.jp
PMB p-Methoxybenzyl Used for preparing N-terminal unprotected selenocysteine peptides for NCL. thieme-connect.comacs.org
Phenyl Phenyl Used in precursors for generating dehydroalanine residues. acs.orgrsc.org
Selenozolidine Selenazolidine Emerging protecting group for SPPS and subsequent ligation reactions. nih.gov

Chemical Oxidation Mechanisms for Diselenide Bond Formation in D-Selenocysteine Systems

The formation of a diselenide bond from two D-selenocysteine residues is a key reaction, particularly in the context of oxidative protein folding and the creation of structurally constrained peptides. This oxidation is favored by the inherent chemical properties of selenium. The selenol (R-SeH) group of selenocysteine has a much lower redox potential (E₀ = -381 mV for the Sec-Sec couple) compared to the thiol (R-SH) group of cysteine (E₀ = -180 mV for the Cys-Cys couple). jst.go.jp This means that selenocysteine is more easily oxidized to form a diselenide (R-Se-Se-R) bond. jst.go.jp

Several chemical methods can be employed to induce the formation of diselenide bonds.

Air Oxidation: In the presence of molecular oxygen, especially at neutral or slightly alkaline pH, selenol groups can spontaneously oxidize to form diselenide bonds. rsc.org This process is often sufficient for the oxidative folding of peptides containing selenocysteine residues. rsc.org

Iodine (I₂): Treatment with iodine is an effective method for directly forming a diselenide bond between Se-protected selenocysteine residues, such as Sec(MBzl). jst.go.jp This allows for selective oxidation; for instance, a phenylselenide can be oxidized with NaIO₄ without affecting a disulfide-protected cysteine, while I₂ can oxidize cysteines without affecting the phenylselenide. rsc.org

Dimethyl Sulfoxide (DMSO): A system of DMSO and trifluoroacetic acid (TFA) can also be used to effectively establish the diselenide bond. jst.go.jp

DTNP Chemistry: A thioselenide bond can be formed in a one-step deprotection/oxidation procedure using a cocktail of TFA and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNP). nih.gov The highly reactive selenoether attacks the disulfide of DTNP, forming a selenenylsulfide intermediate that facilitates further reactions. nih.gov

The mechanism of oxidation often proceeds through a reactive selenenic acid (R-SeOH) intermediate, especially in peroxidase reactions. nih.gov This intermediate can be trapped by alkylating agents like dimedone. nih.gov In the absence of such traps, two selenenic acid molecules or a selenenic acid and a selenol can react to form the stable diselenide bond. nih.govoup.com The resulting diselenide bonds are more resistant to reduction than disulfide bonds, providing enhanced stability to peptides under reducing conditions. jst.go.jp

Table 4: Common Oxidizing Agents for Diselenide Bond Formation

Oxidizing Agent/System Conditions Substrate/Notes Reference
Molecular Oxygen (Air) Neutral or slightly alkaline pH Spontaneous oxidation of free selenols. rsc.org
Iodine (I₂) AcOH/MeCN/H₂O Effective for protected residues like Sec(MBzl) and can be chemoselective. acs.orgrsc.orgjst.go.jp
DMSO/TFA Dimethyl sulfoxide/Trifluoroacetic acid Direct formation of diselenide from Sec(MBzl) residues. jst.go.jp
DTNP 5,5'-dithiobis(2-nitrobenzoic acid) One-step deprotection/oxidation to form selenenylsulfide intermediates. nih.gov
NaIO₄ Sodium periodate Used for oxidative elimination of phenylselenides to form dehydroamino acids. rsc.org

Molecular Reactivity and Mechanistic Investigations of Hydrogen D Selenocysteinate

Redox Chemistry and Oxidative Stress Responses

The selenol group (-SeH) of hydrogen D-selenocysteinate is highly reactive, and its lower pKa and greater nucleophilicity compared to the thiol group of cysteine are central to its distinct redox properties. numberanalytics.comnumberanalytics.com

The oxidation of the selenocysteinate chalcogen nucleus by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) is a fundamental process. The mechanism involves a nucleophilic attack of the selenium atom on one of the oxygen atoms of the peroxide. mdpi.com This leads to the cleavage of the O-O bond and the formation of a water molecule. mdpi.com Computational studies using Density Functional Theory (DFT) have explored this reaction, identifying a transition state where the O-O bond breaks as the selenium-oxygen (Se-O) bond forms. acs.org

This initial oxidation step is crucial in the catalytic cycles of selenoenzymes like glutathione (B108866) peroxidase. numberanalytics.com While the selenolate anion (R-Se⁻) is a more potent nucleophile, the reaction can proceed with the neutral selenol, sometimes facilitated by a network of water molecules in a solvent-assisted proton-exchange (SAPE) mechanism. acs.org The high nucleophilic character of the selenolate means it is rapidly oxidized in the presence of oxidants like H₂O₂. nih.gov

The initial oxidation of D-selenocysteinate by one equivalent of H₂O₂ yields a selenenic acid (R-SeOH). numberanalytics.comnumberanalytics.com This species is a key intermediate in the catalytic activity of many selenoproteins. acs.org The selenenic acid can undergo several subsequent reactions. It can be reduced back to the selenol form, completing a catalytic redox cycle. numberanalytics.com Alternatively, it can react with another D-selenocysteinate molecule to form a diselenide (R-Se-Se-R). researchgate.net

Further oxidation can also occur. Exposure to higher concentrations of oxidants can convert the selenenic acid to a seleninic acid (R-SeO₂H) and subsequently to a selenonic acid (R-SeO₃H). numberanalytics.comresearchgate.net The formation of these higher oxidation states can sometimes lead to enzyme inactivation. numberanalytics.com However, a key feature of selenium chemistry is the relative ease of reduction of these oxidized species back to the selenol, a property that contributes to the resistance of selenoenzymes to permanent oxidative inactivation compared to their cysteine-containing counterparts. nih.govnih.gov

The characterization of these transient and stable oxidized species relies heavily on spectroscopic techniques, particularly ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net ⁷⁷Se NMR is highly sensitive to the local electronic environment of the selenium atom. nih.gov Different oxidation states exhibit distinct chemical shifts, allowing for their identification and study.

Selenium SpeciesTypical ⁷⁷Se NMR Chemical Shift Range (ppm)
Selenolates (R-Se⁻)-270 to -240
Selenols (R-SeH)~ -80
Diselenides (R-Se-Se-R)230 to 360
Selenenic Acids (R-SeOH)1018 to 1298
Seleninic Acids (R-SeO₂H)~ 1181

This table presents typical ⁷⁷Se NMR chemical shift ranges for various selenocysteine (B57510) oxidation states, relative to dimethyl selenide (B1212193). Data compiled from multiple sources. researchgate.netacs.orgrsc.org

Mechanisms of Chalcogen Nucleus Oxidation by Reactive Oxygen Species (e.g., Hydrogen Peroxide).

Ligand Interactions and Coordination Chemistry

The deprotonated selenol group (selenolate, R-Se⁻) of D-selenocysteinate is a potent nucleophile and a soft ligand, showing a strong affinity for soft metal ions. jst.go.jpnih.gov

D-selenocysteinate forms highly stable complexes with heavy metal ions like mercury (Hg²⁺) and methylmercury (B97897) (CH₃Hg⁺). jst.go.jpoup.com The affinity of the selenolate for these metals is significantly higher than that of the corresponding thiolate group in cysteine. nih.govresearchgate.net This strong interaction is the molecular basis for the antagonistic relationship between selenium and mercury, where selenium can sequester mercury, reducing its bioavailability and toxicity. jst.go.jpoup.com

Proton magnetic resonance studies have demonstrated the high affinity of the selenohydryl group for methylmercury, which is much greater than that of sulfhydryl or amino groups. researchgate.netuib.no The formation of methylmercury-selenocysteinate complexes is a key interaction in biological systems. nih.govoup.com It has been estimated that a significant percentage of the selenol groups in the enzyme glutathione peroxidase could be complexed by methylmercury at toxicologically relevant concentrations. oup.com

Ligand GroupMetal IonRelative Binding Affinity
Selenohydryl (-SeH)CH₃Hg⁺High
Sulfhydryl (-SH)CH₃Hg⁺Moderate
Amino (-NH₂)CH₃Hg⁺Low

This table provides a qualitative comparison of the binding affinity of different functional groups for methylmercury, based on spectroscopic studies. researchgate.netuib.no

A combination of spectroscopic methods and computational chemistry is used to elucidate the structure of metal-D-selenocysteinate complexes. Techniques like X-ray crystallography have provided definitive structures, such as that of methylmercury-D,L-selenocysteinate monohydrate, confirming the direct, strong bond between mercury and selenium. nih.govresearchgate.net

In solution, NMR spectroscopy (including ¹H and ⁷⁷Se NMR) is invaluable for studying these interactions. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations complement experimental data by providing insights into bond energies, geometries, and electronic structures of the complexes. acs.orgresearchgate.netmdpi.com These computational studies confirm that cobalt, for example, has a preferential affinity for the deprotonated selenolate function. researchgate.net Vibrational spectroscopy, combined with DFT, can also distinguish between different binding motifs, for instance, showing that gold(I) primarily binds to the selenium atom of selenocysteine. rsc.org

The coordination of a metal ion to the selenium atom of D-selenocysteinate significantly alters its stability and reactivity. While this binding can sequester toxic metals, it can also inhibit the normal function of selenoenzymes. oup.com

One critical consequence of metal binding is the facilitation of a β-elimination reaction. jst.go.jp Computational studies suggest that the binding of methylmercury to a selenocysteine residue can promote the spontaneous elimination of the selenium group, resulting in the formation of a dehydroalanine (B155165) residue within the protein backbone. jst.go.jpjst.go.jpresearchgate.net This transformation can lead to the irreversible inactivation of the selenoenzyme. researchgate.net This pathway represents a potential mechanism of mercury toxicity, where the formation of the stable Hg-Se complex drives a subsequent, destructive chemical transformation of the amino acid residue. jst.go.jpresearchgate.net The formation of dehydroalanine from selenocysteine can also be triggered by oxidative conditions, highlighting a point of instability for the amino acid that can be exacerbated by metal coordination. researchgate.netacs.org

Proton Transfer Dynamics and Hydrogen Bonding Networks

Theoretical Investigations of Protonation States and Intramolecular Hydrogen Bonds in D-Selenocysteinate

Theoretical and computational chemistry provides powerful tools for dissecting the complex interplay of factors governing D-selenocysteinate's structure and reactivity at a molecular level. nih.gov Methodologies such as Density Functional Theory (DFT) are employed to model the molecule's behavior, offering insights that are often difficult to capture through experimental means alone.

Investigations into amino acids like serine, which is structurally analogous to selenocysteine, reveal that intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations. uv.es For D-selenocysteinate, theoretical studies focus on the potential hydrogen bond between the selenol group (-SeH) acting as a donor and the amino group (-NH2) acting as an acceptor, or interactions involving the carboxyl group. The relative acidity and basicity (pKa values) of these functional groups are critical in determining the likelihood and geometry of these bonds. nih.gov

Computational models can predict the geometric parameters of these hydrogen bonds, such as bond lengths and angles, in various protonation states. A protonation state refers to whether a functional group has gained or lost a proton. For selenocysteinate, the primary sites for protonation changes are the selenol, the amino group, and the carboxyl group. The stability of a given protonation state is heavily influenced by its environment. challenge-family.com

Theoretical calculations can simulate how these parameters change, for instance, upon electronic excitation (from the ground state, S0, to an excited state, S1). Changes in bond lengths and vibrational frequencies upon excitation can indicate a strengthening or weakening of the intramolecular hydrogen bonds, which in turn facilitates or hinders processes like proton transfer. nih.gov For example, a shortening of the H···N distance and a corresponding red-shift in the Se-H stretching frequency in the excited state would suggest a strengthened hydrogen bond, priming the molecule for an excited-state intramolecular proton transfer (ESIPT) event. nih.gov

Table 1: Representative Theoretical Data for Intramolecular Hydrogen Bond Parameters in a Selenocysteinate Model This table presents illustrative data based on typical findings from DFT calculations on molecules with similar intramolecular hydrogen bonds to demonstrate the type of information generated by theoretical investigations.

ParameterGround State (S₀)Excited State (S₁)Implication of Change
Bond Length (Se-H) 0.99 Å1.01 ÅElongation suggests weakening of the covalent bond.
Bond Length (H···N) 1.76 Å1.74 ÅShortening indicates a stronger hydrogen bond.
Bond Angle (Se-H···N) 146°147°Increase toward 180° suggests stronger, more linear H-bond.
IR Frequency (ν(Se-H)) 3250 cm⁻¹3150 cm⁻¹Red-shift indicates a weaker Se-H bond, facilitating proton transfer. nih.gov

Data is hypothetical and for illustrative purposes.

Role of Hydrogen Selenide as a Precursor in Selenocysteine Reactivity Models

In biological systems, the synthesis and reactivity of selenocysteine are intrinsically linked to hydrogen selenide (H₂Se). nih.govresearchgate.net Hydrogen selenide is a highly reactive and pivotal intermediate metabolite in selenium biochemistry. preprints.orgpreprints.org Various dietary forms of selenium, both inorganic (like selenite (B80905) and selenate) and organic, are metabolized through convergent pathways that generate hydrogen selenide. dntb.gov.ua

This conversion establishes hydrogen selenide as the key precursor and the direct selenium donor for the biosynthesis of selenocysteine. nih.gov At physiological pH, hydrogen selenide exists predominantly as the hydrogen selenide anion (HSe⁻). researchgate.net This species is proposed to be the starting point for the synthesis of all known selenium-containing biomolecules. researchgate.net The process involves the enzymatic incorporation of this selenide into a serine residue, which is bound to a specific tRNA molecule (tRNA[Ser]Sec), thereby forming selenocysteine-tRNA[Ser]Sec. This molecule is the universal donor for inserting selenocysteine into growing polypeptide chains during the synthesis of selenoproteins.

The role of hydrogen selenide as a central precursor is a cornerstone of modeling selenocysteine reactivity for several reasons:

Centralized Hub: It unifies the metabolic pathways of various selenium sources into a single, highly reactive species. nih.gov

High Reactivity: Hydrogen selenide is kinetically labile and more easily oxidized compared to its sulfur analog, hydrogen sulfide, making all selenium compounds derived from it inherently reactive. researchgate.net

Bioavailability: The generation of hydrogen selenide is the critical step that makes the selenium atom biochemically available for incorporation into the amino acid framework. dntb.gov.ua

Table 2: Metabolic Pathways Converging on Hydrogen Selenide as a Precursor

Initial Selenium CompoundKey Metabolic TransformationResulting Precursor
Selenite (SeO₃²⁻) Reduction, often involving glutathione (GSH)Hydrogen Selenide (H₂Se)
Selenate (SeO₄²⁻) Reduction to selenite, followed by further reductionHydrogen Selenide (H₂Se)
Selenomethionine Metabolism via the trans-selenation pathwayHydrogen Selenide (H₂Se)
Selenocysteine (from diet/turnover) Action of selenocysteine lyaseHydrogen Selenide (H₂Se)

This precursor role is essential for understanding not only the synthesis of selenocysteine but also the broader context of selenium homeostasis and toxicology, as the unregulated production of the highly reactive hydrogen selenide can lead to cellular stress. nih.gov

Advanced Analytical and Computational Methodologies for D Selenocysteinate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular architecture and behavior of D-selenocysteinate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide detailed insights at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics and structure of D-selenocysteinate and selenocysteine-containing peptides in solution. iisc.ac.inmeasurlabs.com The ⁷⁷Se nucleus, with a natural abundance of 7.6%, is NMR-active and highly sensitive to its electronic environment, making it an excellent probe for studying changes in bonding and conformation. pnas.orgresearchgate.net

One- and two-dimensional NMR experiments provide valuable data on the structure and dynamics of these molecules. iisc.ac.in For instance, temperature-variable NMR studies are particularly effective for the conformational analysis of selenium compounds due to the high sensitivity of the ⁷⁷Se chemical shift. researchgate.net The chemical shift differences between selenium atoms in various conformers are significantly larger than those of protons or carbons, leading to higher coalescence temperatures in ⁷⁷Se NMR spectra. researchgate.net

Recent research has utilized NMR to obtain direct spectroscopic evidence for the formation of reactive intermediates of selenocysteine (B57510), such as selenenic acids (Sec–SeOH), which are crucial in the catalytic cycle of enzymes like glutathione (B108866) peroxidase. acs.org By using a protective molecular cradle, researchers have been able to stabilize these otherwise transient species, allowing for their observation by ¹H and ⁷⁷Se NMR. acs.orgnih.gov This approach has enabled the experimental confirmation of chemical processes proposed for the catalytic cycle of glutathione peroxidase. nih.gov

Quantum chemical calculations are often used in conjunction with experimental NMR data to understand the various structural effects on the ⁷⁷Se chemical shift tensor. nih.govacs.org These calculations have shown that while the effects of protonation state and protein environment on the isotropic chemical shift are relatively small (in the range of 10-20 ppm), the conformational effect, particularly the C-Se-Se-C dihedral angle, is much more significant, spanning approximately 600 ppm. nih.govacs.org This sensitivity makes ⁷⁷Se NMR a potent tool for deducing dihedral angle information in proteins. nih.govacs.org

Table 1: Key Applications of NMR Spectroscopy in D-Selenocysteinate Research

Application Key Findings References
Conformational Analysis ⁷⁷Se chemical shifts are highly sensitive to conformational changes, especially the C-Se-Se-C dihedral angle. nih.gov, acs.org, researchgate.net
Structural Elucidation Provides direct spectroscopic evidence for the formation and structure of reactive intermediates like selenenic acids. acs.org
Dynamic Studies Temperature-variable NMR allows for the study of conformational dynamics and the determination of energy barriers between conformers. researchgate.net

The crystal structure of seleno-L-cystine dihydrochloride (B599025) has been determined, offering valuable insights into the stereochemistry and packing of this oxidized dimer of selenocysteine. wikipedia.org Furthermore, X-ray crystallography has been instrumental in characterizing the structure of selenocysteine-containing proteins. For example, the crystal structure of a selenocysteine-containing glutathione peroxidase 4 (GPX4) was solved at a resolution of 1.3 Å, revealing the catalytic selenium at the seleninic acid oxidation state and suggesting an alternative reaction mechanism. nih.gov

In the context of metal complexes, X-ray crystallography has been used to characterize structures such as methylmercury-d,l-selenocysteinate monohydrate, which serves as a key model for understanding the interaction between methylmercury (B97897) and selenoproteins. escholarship.org The technique has also been applied to study the structure of the selenocysteine-specific tRNA from mouse at 2.0 Å resolution, providing insights into its functional flexibility. plos.org

Selenium derivatization has emerged as a powerful strategy in macromolecular X-ray crystallography, particularly for phasing, which is a critical step in structure determination. nih.govglenresearch.com Replacing oxygen with selenium in nucleic acids or sulfur with selenium in proteins (as selenomethionine) can facilitate crystallization and the solution of the phase problem through techniques like Multi-wavelength Anomalous Diffraction (MAD). nih.govglenresearch.com

Table 2: Selected Crystal Structures of Selenocysteine-Related Compounds

Compound/Complex Resolution (Å) Key Structural Features Reference
Seleno-L-cystine dihydrochloride Not specified Provides fundamental stereochemical data. wikipedia.org
Glutathione Peroxidase 4 (GPX4) 1.3 Monomeric protein with catalytic selenium as seleninic acid. nih.gov
Mouse tRNASec 2.0 Reveals flexible regions for induced-fit binding. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection, identification, and quantification of D-selenocysteinate and other seleno-compounds. Its coupling with separation techniques like high-performance liquid chromatography (HPLC) provides a powerful tool for speciation analysis.

While direct evidence for the application of Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) specifically to D-selenocysteinate is not prevalent in the provided search results, the principles of the technique are highly relevant for studying the conformational dynamics of selenocysteine-containing peptides and proteins. HDX-MS measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent. The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, thus providing information about the protein's or peptide's conformation and dynamics. This technique is particularly useful for comparing the conformational states of a protein under different conditions, such as upon ligand binding or modification.

Advanced mass spectrometry techniques, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS), are the methods of choice for the trace analysis and speciation of selenium compounds in various biological and environmental samples. scispace.com ICP-MS offers high sensitivity and can be coupled with separation techniques like HPLC (HPLC-ICP-MS) to separate and quantify different selenium species. mdpi.commdpi.commdpi.com

This hyphenated technique has been successfully applied to determine the concentration of seleno-amino acids like selenomethionine, selenocystine, and methylselenocysteine (B1596266) in various food and biological samples. mdpi.commdpi.com For instance, a method for the speciation of six selenium species, including selenocystine, was developed using HPLC-ICP-MS/MS, achieving detection limits in the low ng/mL range. mdpi.com The use of a dynamic reaction cell (DRC) in ICP-MS helps to eliminate polyatomic interferences, which can otherwise affect the accuracy of selenium measurements, particularly for isotopes like ⁷⁸Se and ⁸⁰Se. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS), often used in tandem with HPLC (HPLC-ESI-MS/MS), provides molecular structure information and is crucial for the identification of unknown selenium metabolites. mdpi.comnih.gov The unique isotopic pattern of selenium, which has six stable isotopes, can be used as a signature to identify selenium-containing peptides in complex mixtures. frontiersin.orgnih.gov

Table 3: Performance of HPLC-ICP-MS for Selenocysteine (as Selenocystine) Analysis

Analyte Limit of Detection (LOD) Sample Matrix Reference
Selenocystine (SeCys₂) 0.02 ng/mL Selenium-enriched foods mdpi.com
Selenocystine (SeCys₂) 1.86 µg/L Eggs mdpi.com

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Studying Conformational Dynamics of Selenocysteine-Containing Peptides.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide powerful tools to complement experimental studies of D-selenocysteinate. These methods offer insights into the structural, electronic, and reactive properties of this amino acid and its derivatives at a level of detail that can be difficult to achieve experimentally.

Theoretical modeling, such as molecular mechanics and density functional theory (DFT), has been used to perform comparative structural analyses of cysteine and selenocysteine. researchgate.net These studies have revealed that while the molecular backbones are similar, the C(β)-Se and Se-H bonds in selenocysteine are significantly longer than the corresponding C(β)-S and S-H bonds in cysteine. researchgate.net

DFT calculations have also been employed to study the reactivity of selenocysteine and its derivatives. For example, computational studies have investigated the reaction of selenocysteine with hydrogen peroxide, providing mechanistic details of the oxidation process, which is fundamental to the antioxidant activity of selenoproteins. acs.org Furthermore, modeling has been used to explore the impact of methylmercury binding on the peroxide-reducing potential of selenocysteine, shedding light on the molecular basis of mercury toxicity. acs.org

In conjunction with NMR spectroscopy, quantum chemical calculations help to interpret experimental data by modeling the effects of conformation and environment on the ⁷⁷Se chemical shift. nih.govacs.org These combined experimental and theoretical approaches provide a comprehensive understanding of the structure-property relationships in D-selenocysteinate and its role in biological systems.

Table 4: Comparison of Bond Lengths in Cysteine and Selenocysteine from Computational Modeling

Bond Cysteine Bond Length (Å) Selenocysteine Bond Length (Å) Reference
C(β)-X (X=S, Se) 1.867 1.996 researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state properties of a system can be uniquely determined by its electron density. ukm.my This approach is computationally less expensive than traditional wavefunction-based methods, making it a popular choice for studying complex biological molecules. wikipedia.org

In the context of D-selenocysteinate research, DFT calculations are instrumental in several key areas:

Understanding Electronic Properties: DFT is used to analyze the electronic structure of selenocysteine-containing molecules, providing insights into their stability and reactivity. acs.org For example, studies have used DFT to compare the properties of cysteine and selenocysteine, revealing similarities in their behavior upon metal ion complexation. researchgate.net

Investigating Reaction Mechanisms: DFT calculations can elucidate the pathways of chemical reactions involving D-selenocysteinate. ukm.my This includes modeling the transition states and intermediates, which are often transient and difficult to observe experimentally. By calculating the energetics of different reaction pathways, researchers can predict the most likely mechanism. nih.gov

Predicting Spectroscopic Properties: DFT can be combined with experimental techniques like selenium NMR spectroscopy to understand the local environment and molecular properties of selenium in selenoproteins. pnas.org Calculations of parameters such as the 77Se chemical shift can help in determining the conformational preferences of selenocysteine residues within a protein. pnas.org

Several DFT functionals, such as B3LYP, B3PW91, and M06-2X, have been assessed for their accuracy in modeling sulfur and selenium-containing compounds. mdpi.com The choice of functional and basis set is crucial for obtaining reliable results and is often validated by comparing calculated properties with experimental data. acs.orgmdpi.com

Table 1: Selected DFT Studies on Selenocysteine-Containing Systems

Study Focus DFT Method/Functional Key Findings Reference(s)
Structural and energetic analysis of Co2+ binding to cysteine and selenocysteineB3LYPCobalt shows preferential affinity for thiolate and selenolate functions, leading to stable complexes. researchgate.net
Assessment of computational methods for polysulfur/selenium compoundsB3LYP, B3PW91, ωB97XD, M06-2X, M08-HXThe B3PW91 and ωB97XD functionals with appropriate basis sets provide reliable thermochemical values. mdpi.com
Conformational analysis of selenocysteine redox motifsmPW1PW91Combined with 77Se NMR, DFT calculations revealed multiple stable conformations of Sec-containing redox motifs. pnas.org
Investigation of NHC-derived organoselenium compoundsB3LYP, CAM-B3LYP, MPW1PW91, ωB97XDB3LYP/6-31G(d,p) method showed good agreement with experimental spectroscopic data. acs.org

Molecular Dynamics Simulations to Investigate Dynamic Interactions and Stability

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. nih.govsilcsbio.com By solving Newton's laws of motion for all atoms in the system, MD simulations can reveal the dynamic behavior of D-selenocysteinate and its interactions within a protein over time. nih.govdovepress.com

Applications of MD simulations in D-selenocysteinate research focus on:

Protein Stability and Conformation: MD simulations can be used to assess the structural stability of selenoproteins and their mutants. nih.gov For example, simulations of selenoprotein H and its mutants demonstrated that the wild-type structure is dynamically stabilized by a network of hydrogen bonds facilitated by the selenocysteine residue. nih.gov

Ligand-Protein Interactions: These simulations can elucidate the dynamic interactions between a selenoprotein and its substrates or inhibitors. nih.gov This is crucial for understanding the mechanism of action and for the design of new drugs.

Conformational Ensembles: Many proteins, including some selenoproteins, have intrinsically disordered regions that are important for their function. rsc.org MD simulations are an essential tool to characterize the conformational ensembles of these flexible regions and understand how they mediate interactions with other molecules. rsc.org For instance, simulations of the C-terminal domain of selenoprotein K (SELK) showed that it is highly flexible and stabilized by a network of intramolecular and water-mediated hydrogen bonds. rsc.org

MD simulations are often used in conjunction with experimental data to validate and refine structural models and to provide a more complete picture of the dynamic nature of selenoproteins. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing hydrogen D-selenocysteinate, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves selenocysteine derivatization under inert conditions to prevent oxidation. Purification via reversed-phase HPLC or crystallization in aqueous-organic solvents is recommended. Purity verification requires multi-modal characterization:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure using 1H^1H- and 77Se^{77}Se-NMR to identify selenium coordination .
  • Mass Spectrometry (MS) : Validate molecular weight and isotopic patterns .
  • Elemental Analysis : Quantify selenium content to ensure stoichiometric accuracy .

Q. How should researchers design experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological pH (7.4), temperature (37°C), and redox environments. Use:

  • UV-Vis Spectroscopy : Monitor degradation kinetics via absorbance changes at selenium-specific wavelengths (e.g., 250–300 nm) .
  • High-Performance Liquid Chromatography (HPLC) : Track intact compound levels over time .
  • Replication : Conduct triplicate trials with negative controls (e.g., inert buffers) to distinguish intrinsic instability from experimental artifacts .

Q. What are the standard assays for evaluating this compound’s antioxidant activity in vitro?

  • Methodological Answer : Common assays include:

  • DPPH Radical Scavenging : Measure absorbance reduction at 517 nm, comparing IC50_{50} values to reference antioxidants (e.g., ascorbic acid) .
  • Lipid Peroxidation Inhibition : Use thiobarbituric acid reactive substances (TBARS) assay in liposome models .
  • Cell-Free Superoxide Dismutase (SOD) Mimicry : Quantify nitroblue tetrazolium (NBT) reduction inhibition .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in studies on this compound’s antioxidant mechanisms?

  • Methodological Answer : Contradictions often arise from divergent experimental conditions (e.g., redox gradients, solvent systems). Address via:

  • Comparative Meta-Analysis : Pool datasets from multiple studies to identify confounding variables (e.g., pH, ionic strength) .
  • Mechanistic Probes : Use electron paramagnetic resonance (EPR) to detect transient radical intermediates, clarifying redox pathways .
  • Cross-Validation : Replicate disputed findings under standardized protocols (e.g., OECD guidelines) .

Q. How can computational modeling be integrated with experimental data to elucidate this compound’s molecular interactions?

  • Methodological Answer : Combine:

  • Density Functional Theory (DFT) : Calculate selenium’s electrophilic/nucleophilic sites to predict binding affinity with biological targets (e.g., glutathione peroxidase) .
  • Molecular Dynamics (MD) Simulations : Model conformational stability in aqueous vs. lipid membranes .
  • Validation : Correlate computational predictions with experimental results (e.g., X-ray crystallography of protein-ligand complexes) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use:

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to determine EC50_{50}/IC50_{50} values .
  • ANOVA with Post Hoc Tests : Compare efficacy across concentration gradients while controlling for batch variability .
  • Bootstrap Resampling : Estimate confidence intervals for small-sample datasets .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies, particularly in enzymatic assays?

  • Methodological Answer :

  • Standardized Buffers : Precisely control pH and ionic strength (e.g., Tris-HCl vs. phosphate buffers) .
  • Blinded Experiments : Assign sample preparation and data analysis to separate teams to reduce bias .
  • Open Data Practices : Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials .

Q. What are the best practices for validating this compound’s biological activity in cellular models?

  • Methodological Answer :

  • Dose-Range Finding : Use logarithmic concentration scales (e.g., 1 nM–100 µM) to identify therapeutic windows .
  • Cytotoxicity Controls : Include viability assays (e.g., MTT or resazurin) to distinguish antioxidant effects from cell death .
  • Pathway-Specific Reporters : Employ luciferase-based sensors (e.g., Nrf2/ARE activation) to confirm mechanistic targets .

Handling Contradictory Evidence

Q. How should researchers address discrepancies in this compound’s bioavailability across in vivo studies?

  • Methodological Answer : Discrepancies may stem from metabolic variability or delivery methods. Mitigate via:

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled 75Se^{75}Se-isotopes .
  • Formulation Optimization : Test nano-encapsulation or liposomal delivery to enhance bioavailability .
  • Cross-Species Validation : Compare rodent and non-rodent models to assess translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.